
4-(2-(2-Pyrazinyl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Pyrazinyl)vinyl)phenol is an organic compound with the molecular formula C12H10N2O It consists of a phenol group attached to a vinyl group, which is further connected to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Pyrazinyl)vinyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Pyrazinyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(2-Pyrazinyl)vinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-(2-Pyrazinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Pyridinyl)vinyl)phenol
- 4-(2-(Pyridin-4-yl)vinyl)phenol
- 4-[(Z)-2-(2-Pyrazinyl)vinyl]phenol
Uniqueness
4-(2-(2-Pyrazinyl)vinyl)phenol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine rings. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
5444-92-8 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(E)-2-pyrazin-2-ylethenyl]phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-5-2-10(3-6-12)1-4-11-9-13-7-8-14-11/h1-9,15H/b4-1+ |
InChI Key |
KDLWVYJOFARPRV-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=CN=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


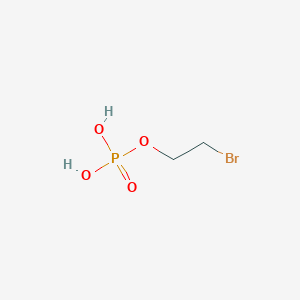
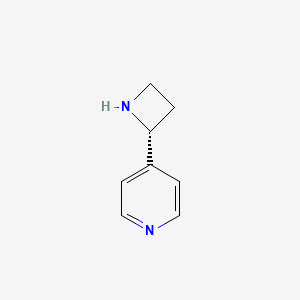
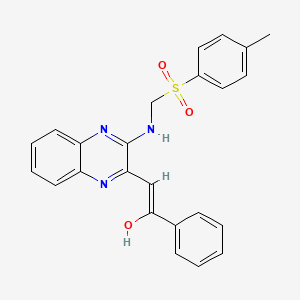
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
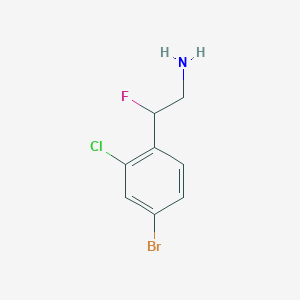
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
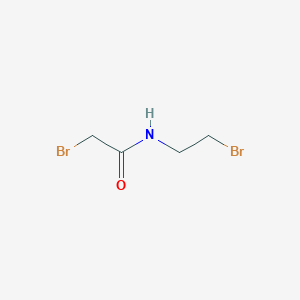
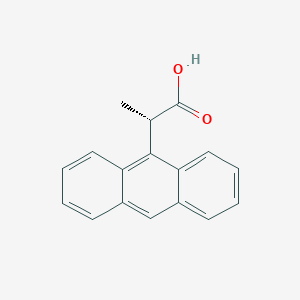
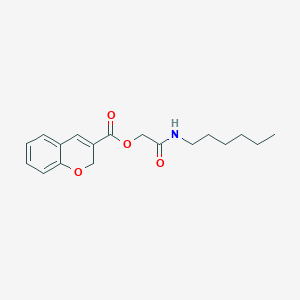
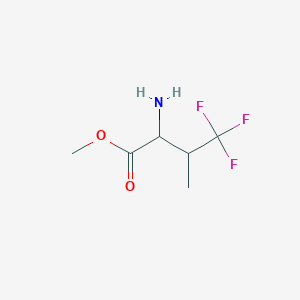
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
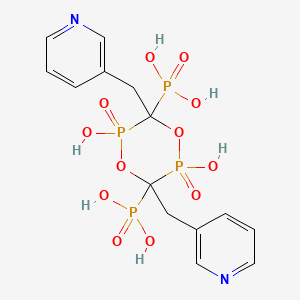
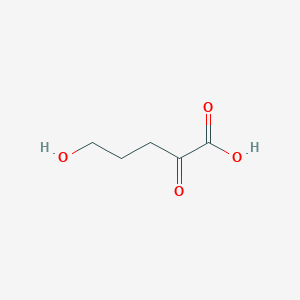
![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
